molecular formula C18H26N2O4S B5114775 N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide

N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5114775
M. Wt: 366.5 g/mol
InChI Key: USEBEIFSSAIARI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl group, a methyl group, and a morpholin-4-ylsulfonyl group

Properties

IUPAC Name

N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-7-8-16(25(22,23)20-9-11-24-12-10-20)13-17(14)18(21)19-15-5-3-2-4-6-15/h7-8,13,15H,2-6,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEBEIFSSAIARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Cyclohexyl Group: This step often involves a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the morpholin-4-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group is particularly important for its binding affinity and specificity, interacting with amino acid residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Contains a morpholin-4-ylsulfonyl group but with a different core structure.

Uniqueness

N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the morpholin-4-ylsulfonyl group contributes to its binding affinity and specificity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-cyclohexyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the morpholine ring enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It is believed that the sulfonamide moiety plays a crucial role in inhibiting enzyme activity and disrupting cellular pathways associated with disease progression.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer).

Case Study: MCF7 and HEP2 Cell Lines

A study reported that this compound exhibited significant cytotoxic effects on MCF7 and HEP2 cells. The IC50 values were recorded at approximately 12 µg/mL for MCF7 and 9.5 µg/mL for HEP2 cells, indicating its potency compared to standard chemotherapeutics like doxorubicin.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Comparison with Doxorubicin
MCF712Comparable
HEP29.5Comparable

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Research Findings

  • Mechanistic Studies : Research indicates that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it was found to decrease Bcl-2 levels while increasing pro-apoptotic markers like BAX.
  • Inflammation Modulation : The compound has also been shown to downregulate inflammatory cytokines such as IL-6 and COX-2 in treated cells, which may contribute to its therapeutic effects in cancer.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth and improved survival rates compared to untreated controls.

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